molecular formula C11H22ClNO2 B114258 Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride CAS No. 60175-04-4

Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride

Cat. No.: B114258
CAS No.: 60175-04-4
M. Wt: 235.75 g/mol
InChI Key: UHYCAUUDSWTCMI-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride is a chemical compound with the molecular formula C11H22ClNO2. It is known for its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes an ethyl ester group, a cyclohexyl ring, and an aminomethyl group.

Preparation Methods

The synthesis of Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride involves several steps. One common synthetic route includes the reaction of cyclohexanone with formaldehyde and ammonium chloride to form 1-(aminomethyl)cyclohexanol. This intermediate is then esterified with ethyl chloroacetate in the presence of a base to yield Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate. Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group, forming amides or thioesters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules

Mechanism of Action

The mechanism of action of Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function and leading to various physiological effects .

Comparison with Similar Compounds

Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride can be compared with similar compounds such as:

    Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, resulting in different physical and chemical properties.

    Ethyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride: This compound has a cyclopentyl ring instead of a cyclohexyl ring, leading to variations in its biological activity and reactivity.

    Ethyl 2-[1-(aminomethyl)cyclohexyl]propionate hydrochloride: This compound has a propionate ester group, which affects its solubility and stability.

Properties

IUPAC Name

ethyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-2-14-10(13)8-11(9-12)6-4-3-5-7-11;/h2-9,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYCAUUDSWTCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCCCC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60175-04-4
Record name ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride
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